molecular formula C15H28N2O4 B12989111 2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)aceticacid

2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)aceticacid

Cat. No.: B12989111
M. Wt: 300.39 g/mol
InChI Key: XODSTVRRDQTKMV-UHFFFAOYSA-N
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Description

2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid is a complex organic compound characterized by the presence of a tert-butoxy group, a cyclohexyl ring, and an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, and bases such as sodium hydroxide for neutralization. The reactions are typically carried out at controlled temperatures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxy group can yield the free amino compound, while oxidation can produce corresponding oxides .

Scientific Research Applications

2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group acts as a protecting group, allowing the compound to selectively interact with enzymes or receptors. The cyclohexyl ring provides structural stability, while the amino acetic acid moiety facilitates binding to target molecules .

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

2-[[4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]cyclohexyl]amino]acetic acid

InChI

InChI=1S/C15H28N2O4/c1-15(2,3)21-14(20)8-9-16-11-4-6-12(7-5-11)17-10-13(18)19/h11-12,16-17H,4-10H2,1-3H3,(H,18,19)

InChI Key

XODSTVRRDQTKMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCNC1CCC(CC1)NCC(=O)O

Origin of Product

United States

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